

A Technical Guide to (R)-N-(Methoxycarbonyl)-phenylglycine: Nomenclature, Synthesis, and Application

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Compound of Interest

Compound Name: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

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Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. Its precise stereochemistry and functional groups make it a valuable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, beginning with its systematic nomenclature and commonly used synonyms. We will delve into its physicochemical properties, outline a standard laboratory-scale synthesis, detail robust analytical methods for its characterization, and discuss its primary applications within the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this important synthetic intermediate.

Part 1: Chemical Identity and Nomenclature

Accurate identification of chemical entities is paramount for reproducibility and regulatory compliance in scientific research. **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid** is

known by several names in literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.

The compound's structure is based on phenylglycine, an amino acid with a phenyl group attached to the α -carbon. The "(R)" designation specifies the stereochemistry at this chiral center. The amino group is protected with a methoxycarbonyl group (-COOCH₃), a common strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Synonyms and Chemical Identifiers

Identifier Type	Value	Source(s)
Primary IUPAC Name	(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid	
Common Synonym	N-Methoxycarbonyl-D-phenylglycine	[1]
Abbreviated Name	Moc-D-Phg-OH	[2]
CAS Registry Number	50890-96-5	[1][3]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1]
Molecular Weight	209.20 g/mol	

| InChI Key | GOJLQSAREKTKPT-MRVPVSSYSA-N | |

Other synonyms found in chemical databases and supplier catalogs include:

- (R)-2-(Methoxycarbonylamino)-2-phenylacetic acid [1]
- (α R)- α -[(Methoxycarbonyl)amino]benzeneacetic acid [1]
- (R)-2-(Methoxycarbonylamino)-2-phenylethanoic acid [1]

The "D" in "D-phenylglycine" is an older nomenclature system that, in this case, corresponds to the (R) configuration based on the Cahn-Ingold-Prelog priority rules.

Part 2: Physicochemical Properties and Analytical Characterization

Understanding the physical and chemical properties of (R)-N-(Methoxycarbonyl)-phenylglycine is essential for its handling, storage, and use in synthetic procedures.

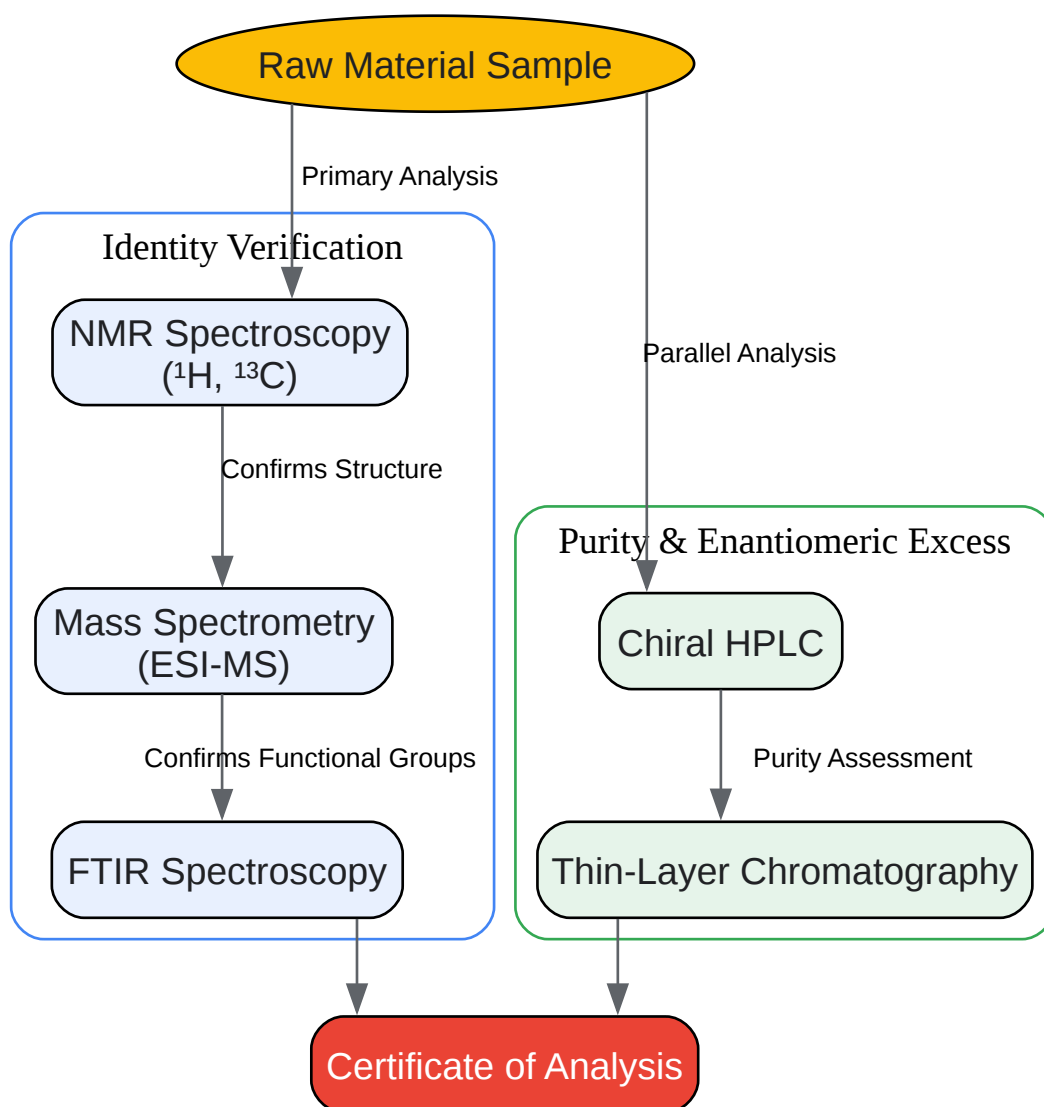
Table 2: Physicochemical Properties

Property	Value	Reference(s)
Physical Form	White to almost white powder or crystals	[1]
Melting Point	120 °C	[1][4]
Boiling Point	391.3 ± 35.0 °C (Predicted)	[1]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.96 ± 0.10 (Predicted)	[1]

| Storage Conditions | Room temperature, sealed in a dry environment. Air sensitive. [[1][4] |

Analytical Workflow for Quality Control

Ensuring the identity and purity of (R)-N-(Methoxycarbonyl)-phenylglycine is critical for its successful application in drug synthesis. A multi-step analytical approach is recommended.



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Caption: Standard analytical workflow for the quality control of (R)-N-(Methoxycarbonyl)-phenylglycine.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds. For chiral molecules like this one, a chiral stationary phase is required to determine enantiomeric purity.

Objective: To determine the chemical and enantiomeric purity of a sample of (R)-N-(Methoxycarbonyl)-phenylglycine.

Instrumentation & Reagents:

- HPLC system with a UV detector
- Chiral column (e.g., Chiralcel OD-H or equivalent)
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (FA) or Trifluoroacetic acid (TFA)
- Sample dissolved in mobile phase diluent (e.g., 50:50 ACN/Water)[5]

Procedure:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase. A common starting point is an isocratic mixture of Acetonitrile and Water with a small amount of an acid modifier (e.g., 0.1% FA). For example, 70:30 ACN:H₂O + 0.1% FA.
- **Sample Preparation:** Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of the mobile phase diluent to create a 1 mg/mL stock solution.[5]
- **System Setup:**
 - Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.
 - Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g., 220 nm or 254 nm).
- **Injection:** Inject a small volume (e.g., 5-10 μ L) of the sample solution onto the column.
- **Data Analysis:**
 - Record the chromatogram for a sufficient run time to allow all components to elute.

- The peak corresponding to (R)-N-(Methoxycarbonyl)-phenylglycine should be the major peak.
- The peak for the (S)-enantiomer, if present, will have a different retention time.
- Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks.
- Calculate the enantiomeric excess (% ee) using the formula: $[(Area_R - Area_S) / (Area_R + Area_S)] * 100$.

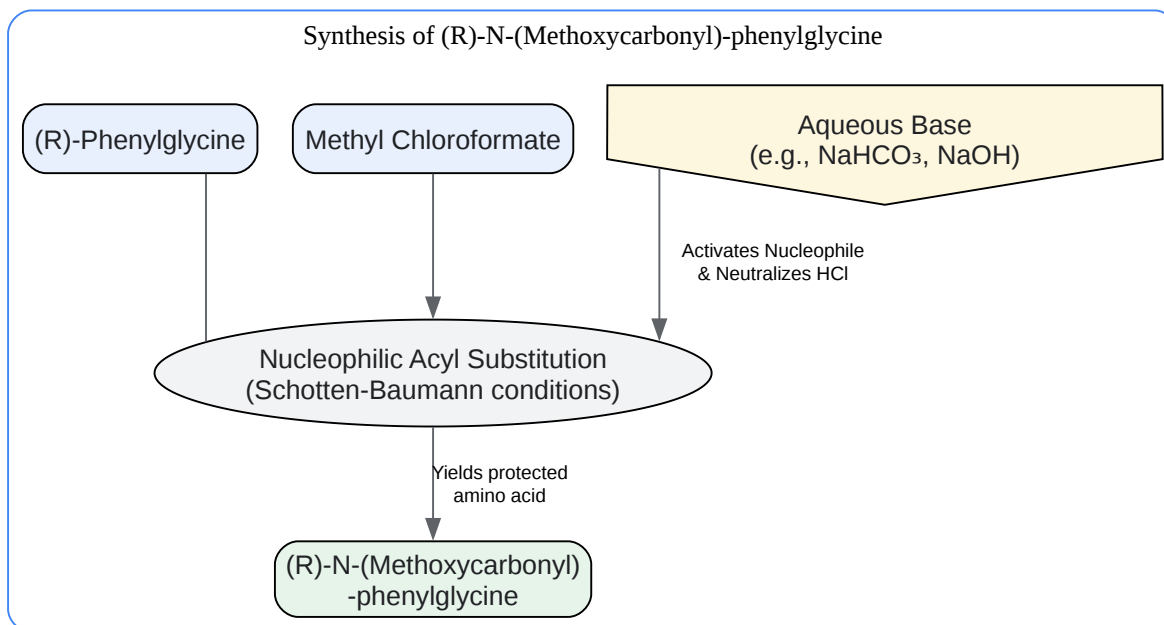
Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the desired (R)-enantiomer and a flat baseline with minimal other peaks indicates high chemical purity. The separation from the (S)-enantiomer peak, if observed, validates the enantiomeric purity assessment. The method's robustness can be confirmed by analyzing a racemic (D/L) standard to ensure the column is capable of separating both enantiomers.[5]

Part 3: Synthesis and Applications

(R)-N-(Methoxycarbonyl)-phenylglycine is not a naturally occurring compound and must be produced through chemical synthesis. Its primary value lies in its role as a chiral building block in the pharmaceutical industry.

Synthetic Pathway Overview

A common and straightforward method for preparing this compound is through the N-protection of the parent amino acid, (R)-phenylglycine (also known as D-phenylglycine).[6]



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Caption: Synthetic workflow for the preparation of the title compound from (R)-phenylglycine.

Causality in Experimental Design: The synthesis is typically performed under Schotten-Baumann conditions. This involves using an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) as the solvent. The base serves two critical functions:

- **Deprotonation:** It deprotonates the amino group of (R)-phenylglycine, converting it into a more potent nucleophile, which is necessary to attack the electrophilic carbonyl carbon of methyl chloroformate.
- **Neutralization:** It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, preventing it from protonating the unreacted starting material and stopping the reaction.

This two-phase system (aqueous base and an organic reactant) is efficient and allows for simple workup, as the product can be precipitated by acidification.

Application in Drug Development

Non-proteinogenic amino acids like phenylglycine and its derivatives are crucial components in modern pharmaceuticals.[7] They offer several advantages over their natural counterparts, including:

- **Increased Proteolytic Stability:** The unnatural side chains can sterically hinder the approach of proteases, increasing the drug's half-life in the body.
- **Conformational Constraint:** Incorporating these structures can lock a peptide-based drug into a specific bioactive conformation, increasing its potency and selectivity for its target.[7]
- **Novel Interactions:** The unique phenyl group can form additional binding interactions (e.g., pi-stacking) with the target receptor or enzyme, enhancing affinity.

(R)-N-(Methoxycarbonyl)-phenylglycine is specifically identified as a key intermediate in the synthesis of antiviral drugs such as Velpatasvir, an inhibitor of the hepatitis C virus NS5A protein.[1] The methoxycarbonyl protecting group is stable under many reaction conditions but can be removed when needed during a multi-step synthesis. Its role as a building block allows for the precise installation of the required (R)-phenylglycine moiety into the final complex drug molecule.[7]

Conclusion

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, more commonly known as N-Methoxycarbonyl-D-phenylglycine, is a well-defined chemical entity with significant utility in medicinal chemistry. Its identity is established by a set of consistent synonyms and unique identifiers, particularly its CAS number, 50890-96-5. Its synthesis from D-phenylglycine is straightforward, and its purity can be reliably assessed using standard analytical techniques like chiral HPLC. The primary importance of this compound lies in its application as a specialized chiral building block, enabling the efficient and stereocontrolled synthesis of complex pharmaceuticals, most notably in the antiviral field. A thorough understanding of its properties and handling, as detailed in this guide, is essential for its effective use in research and development.

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